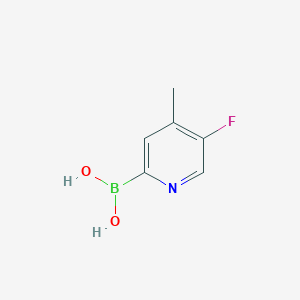

(5-Fluoro-4-methylpyridin-2-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-Fluoro-4-methylpyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C6H7BFNO2 and a molecular weight of 154.94 . It is used as a building block in organic synthesis .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H7BFNO2/c1-4-2-6 (7 (10)11)9-3-5 (4)8/h2-3,10-11H,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine, boron, nitrogen, and oxygen atoms.Scientific Research Applications

Fluorinated Boronic Acid-Appended Bipyridinium Salts for Diol Recognition

Fluorinated boronic acid-appended bipyridinium salts have been synthesized for the detection and differentiation of diol-containing analytes via (19)F NMR spectroscopy. This approach discriminates nine bioanalytes, including catechol, dopamine, and various sugars, at low mM concentrations, showcasing the utility of boronic acids in biochemical sensing and recognition (Axthelm, Görls, Schubert, & Schiller, 2015).

Molecular Interactions of Boronic Acid Derivatives

The synthesis and characterization of boronic acid derivatives have highlighted their potential in interacting with organic compounds and biological molecules. These interactions are crucial for applications in pharmaceuticals and biology, as demonstrated by the study of oxaborol derivatives (Hernández-Negrete, Sotelo-Mundo, Esparza-Ponce, & Hernández-Paredes, 2021).

Boronic Acid–Diol Complexation in Biomaterials

Boronic acids bind with biologically relevant diols, such as saccharides and peptidoglycans. This ability is leveraged in biomaterials for creating dynamic covalent or responsive hydrogels, underscoring the importance of boronic acids in materials chemistry (Brooks, Deng, & Sumerlin, 2018).

Boronic Acid Functionalization in Metal-Organic Frameworks

Boric acid-functionalized lanthanide metal-organic frameworks (LMOFs) have been developed for selective ratiometric fluorescence detection of fluoride ions, illustrating the adaptability of boronic acid derivatives in enhancing the selectivity and sensing capabilities of LMOFs (Yang, Wang, Wang, & Yin, 2017).

Sensing Applications of Boronic Acids

Boronic acids are utilized in various sensing applications due to their interactions with diols and Lewis bases. These applications range from biological labeling to the development of therapeutics, demonstrating the versatility of boronic acids in sensing and diagnostic technologies (Lacina, Skládal, & James, 2014).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming reaction. In this context, the targets are the carbon atoms that the boronic acid is coupling with.

Mode of Action

In the context of Suzuki-Miyaura coupling, (5-Fluoro-4-methylpyridin-2-yl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group (in this case, the 5-Fluoro-4-methylpyridin-2-yl group) from boron to palladium. The palladium then forms a new carbon-carbon bond with another organic molecule .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules . The exact downstream effects would depend on the specific context in which the reaction is being used.

Pharmacokinetics

The metabolism and excretion of boronic acids are generally rapid .

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction.

Action Environment

The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups . The reaction may be affected by the presence of certain functional groups or impurities in the reaction mixture .

Properties

IUPAC Name |

(5-fluoro-4-methylpyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-2-6(7(10)11)9-3-5(4)8/h2-3,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGKSYCHOPPGKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=N1)F)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2795315.png)

![N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B2795319.png)

![2-[(4-Aminophenyl)thio]-N-[4-(aminosulfonyl)-phenyl]propanamide](/img/structure/B2795324.png)

![3,5-dichloro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2795327.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(p-tolylthio)butanamide](/img/structure/B2795331.png)

![N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B2795334.png)

![2,5-dimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2795338.png)